1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a nicotinoyl moiety, and a piperidinylmethyl urea linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperidinylmethyl Intermediate:
Starting Materials: Piperidine, formaldehyde, and a suitable base.
Reaction Conditions: The reaction is carried out under basic conditions to form the piperidinylmethyl intermediate.
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Nicotinoylation:
Starting Materials: The piperidinylmethyl intermediate and 2-(methylthio)nicotinic acid.
Reaction Conditions: The nicotinic acid derivative is coupled with the intermediate using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
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Urea Formation:
Starting Materials: The nicotinoylated intermediate and 4-ethoxyaniline.
Reaction Conditions: The final step involves the formation of the urea linkage under mild conditions using reagents like phosgene or triphosgene.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)urea: Similar structure with a benzoyl group instead of a nicotinoyl group.
Uniqueness: 1-(4-Ethoxyphenyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-3-29-18-8-6-17(7-9-18)25-22(28)24-15-16-10-13-26(14-11-16)21(27)19-5-4-12-23-20(19)30-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJKYLCOLOVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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